N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
“N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound . It’s also known as DCTA.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reflux of carbothioamides with 2-bromoacetophenone .Scientific Research Applications
Synthesis and Biological Activity:
- A series of biphenyl benzothiazole-2-carboxamide derivatives were synthesized and evaluated for their diuretic activity in vivo. Among them, specific derivatives showed promising diuretic potential, indicating the therapeutic utility of benzothiazole derivatives in medical research (Yar & Ansari, 2009).
- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for antimicrobial and antifungal activity. These compounds showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting the potential for new antimicrobial agents (Abd Alhameed et al., 2019).
Chemical Synthesis and Characterization:
- Research into the synthesis of benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process was reported. This study outlines a novel approach to efficiently produce N-benzothiazol-2-yl-amides, contributing to advancements in synthetic chemistry methods (Wang et al., 2008).
Antimicrobial and Antifungal Studies:
- The synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for their antimicrobial activity were reported. These compounds were assessed against a variety of microbial strains, demonstrating the importance of chemical modification in enhancing antimicrobial efficacy (Spoorthy et al., 2021).
Molecular Docking and Drug Development:
- Studies on the docking and characterization of novel compounds, including synthesis and antimicrobial evaluation, underscore the role of computational methods in drug discovery. These approaches facilitate the identification of compounds with potential therapeutic applications (Talupur et al., 2021).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties, which can impact their bioavailability
Result of Action
Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of thiazole derivatives
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S2/c17-13-5-8(14(18)25-13)9-7-24-16(19-9)20-15(21)12-6-22-10-3-1-2-4-11(10)23-12/h1-5,7,12H,6H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQMWACXWFZLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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